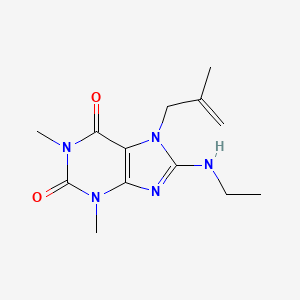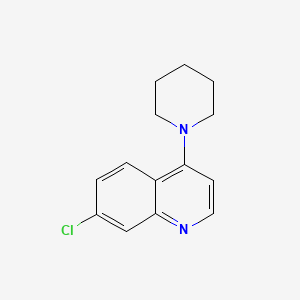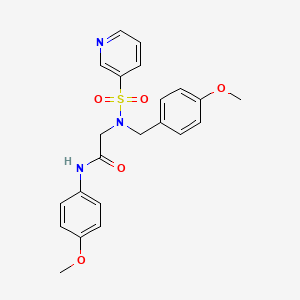
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a member of the purine alkaloid family. It structurally resembles caffeine and theobromine but features unique modifications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of this compound can be achieved through multi-step organic synthesis. A typical synthetic route might involve initial formation of the purine ring, followed by selective substitutions and additions to introduce the ethylamino, dimethyl, and methylprop-2-en-1-yl groups under specific conditions like controlled temperature and pH.
Industrial production methods: In industrial settings, this compound is generally produced through batch processes involving catalytic methods and careful control over reaction kinetics to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can participate in oxidation, reduction, substitution, and addition reactions due to its structural features.
Common reagents and conditions::Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution often uses reagents like sodium hydride (NaH) and various alkyl halides.
Addition: Enolates or Grignard reagents for addition reactions.
Oxidation: Typically yields oxidized derivatives with altered functional groups.
Reduction: Leads to more saturated derivatives.
Substitution: Produces a variety of substituted purine derivatives.
Addition: Results in extended carbon chains or ring systems attached to the purine core.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in cellular studies.
Medicine: Explored for its therapeutic effects, such as acting as a stimulant or an inhibitor in biochemical pathways.
Industry: Utilized in the formulation of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action typically involves interaction with cellular enzymes and receptors. It may inhibit certain enzymes or act as a competitive antagonist/agonist at receptor sites, affecting signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with other similar compounds::
Caffeine (1,3,7-trimethylxanthine): Both share a purine core but differ in substitution patterns.
Theobromine (3,7-dimethylxanthine): Similar but lacks the ethylamino and methylprop-2-en-1-yl groups.
Uniqueness: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique in its specific side groups, which could confer distinct biochemical properties and applications.
List of similar compounds::Caffeine
Theobromine
Theophylline (1,3-dimethylxanthine)
Paraxanthine (1,7-dimethylxanthine)
Eigenschaften
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h2,6-7H2,1,3-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMPFIYRXLZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)
![4,10-Dioxa-6,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione](/img/structure/B2889864.png)
![2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE](/img/structure/B2889865.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2889868.png)
![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)
![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)
![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2889873.png)

![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)

